3-phenyl-2-propyn-1-yl imidothiocarbamate hydrochloride
Overview
Description
3-phenyl-2-propyn-1-yl imidothiocarbamate hydrochloride, also known as CA-4, is a synthetic compound that has shown potential in the field of cancer research due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 3-phenyl-2-propyn-1-yl imidothiocarbamate hydrochloride involves its ability to bind to and inhibit the function of tubulin, a protein that is essential for cell division. By inhibiting tubulin function, this compound prevents cancer cells from dividing and proliferating, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using 3-phenyl-2-propyn-1-yl imidothiocarbamate hydrochloride in lab experiments is its ability to inhibit the growth of cancer cells, which makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using this compound is its potential toxicity, which can make it difficult to work with in the lab.
Future Directions
There are several future directions for research on 3-phenyl-2-propyn-1-yl imidothiocarbamate hydrochloride. One area of focus could be on developing more effective and less toxic derivatives of this compound that can be used in the treatment of cancer. Another area of focus could be on studying the mechanism of action of this compound in more detail, in order to better understand how it inhibits cancer cell growth and proliferation. Finally, future research could focus on exploring the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Scientific Research Applications
3-phenyl-2-propyn-1-yl imidothiocarbamate hydrochloride has been found to be effective against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, it has been shown to inhibit the growth of tumors in animal models. These findings suggest that this compound has potential as a therapeutic agent for the treatment of cancer.
properties
IUPAC Name |
3-phenylprop-2-ynyl carbamimidothioate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.ClH/c11-10(12)13-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,8H2,(H3,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZPNPBVRAIIOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCSC(=N)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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